molecular formula C14H15N3O2S B5749797 N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5749797
M. Wt: 289.35 g/mol
InChI Key: GUVHNELIBSZZOO-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as MPTA, is a chemical compound that has been studied extensively for its potential use in scientific research. MPTA has shown promising results in various studies, making it a popular choice for researchers looking to study the effects of this compound on biological systems.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is not fully understood. However, it is believed to exert its effects through a variety of mechanisms, including the modulation of various signaling pathways and the inhibition of certain enzymes and proteins.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have a variety of biochemical and physiological effects on biological systems. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has also been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 and nuclear factor-kappa B, which are involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it a useful compound for studying the effects of various biological systems. However, one limitation of using N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is its relatively high cost compared to other compounds that have similar effects on biological systems.

Future Directions

There are many potential future directions for research on N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One area of interest is the potential use of N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Other areas of interest include the development of new synthesis methods for N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide and the study of its effects on various signaling pathways and biological systems.

Synthesis Methods

N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide can be synthesized using a variety of methods. One common method involves the reaction of 3-methoxybenzaldehyde with 4-methyl-2-thiocyanatopyrimidine in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with chloroacetic acid to yield N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been studied extensively for its potential use in scientific research. It has been shown to have a variety of effects on biological systems, including anti-inflammatory, antioxidant, and anti-cancer properties. N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has also been shown to have potential therapeutic effects in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-6-7-15-14(16-10)20-9-13(18)17-11-4-3-5-12(8-11)19-2/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVHNELIBSZZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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